4-bromo-N-(2-butoxyethyl)aniline

Overview

Description

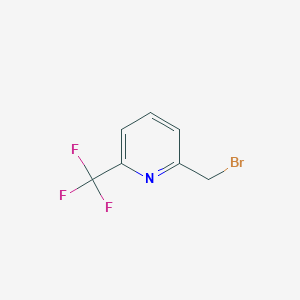

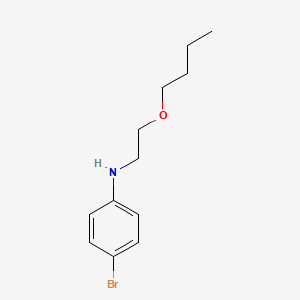

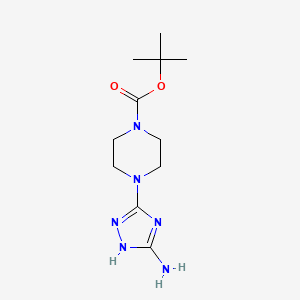

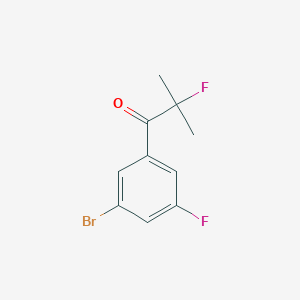

4-bromo-N-(2-butoxyethyl)aniline is a chemical compound with the CAS Number: 1247746-11-7 . It has a molecular weight of 272.19 and is typically stored at room temperature . This compound is in liquid form .

Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-6-4-11(13)5-7-12/h4-7,14H,2-3,8-10H2,1H3 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 272.19 .Scientific Research Applications

Synthesis and Structure Characterization

4-bromo-N-(2-butoxyethyl)aniline and its derivatives have been widely used in synthesis and structural characterization. For example, a study focused on the synthesis and X-ray diffraction characterization of a related compound, 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, which crystallizes in a monoclinic crystal system (Zeng Wu-lan, 2011).

Crystal Structures and High-Spin Cationic States

In another study, the crystal structures of all-para-brominated oligo(N-phenyl-m-aniline)s were analyzed. This research included synthesizing dimer and trimer forms, revealing U-shaped structures, and investigating redox properties, confirming the molecules can be oxidized into dications with triplet spin-multiplicity (A. Ito et al., 2002).

Fluorescent Properties in Polyurethane Cationomers

Research also explored the use of this compound derivatives in creating polymeric films with fluorescent properties. The study synthesized new o-hydroxy Schiff bases, including 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline, to achieve these fluorescent properties (E. Buruianǎ et al., 2005).

Halogen/Metal Exchange and Structural Elaboration

A study on the acid-catalyzed cyclization-condensation of anilines with Et 4,4,4-trifluoroacetoacetate described the conversion of 4-bromo-2-(trifluoromethyl)quinolines into various functionalized products. This research provides insights into the structural elaboration of these compounds (Marc Marull & M. Schlosser, 2003).

Role in Supramolecular Equivalence

The role of this compound in supramolecular equivalence has also been studied. A comparison of crystal structures of various 4-substituted anilines revealed the similar roles of chloro, bromo, and ethynyl substituents (A. Dey et al., 2003).

Nonlinear Optical Material Potential

A study examined the vibrational analysis of 4-bromo-3-(trifluoromethyl)aniline, highlighting its potential as a nonlinear optical material. The research included Fourier Transform-Infrared and Raman techniques, along with theoretical density functional theory computations (B. Revathi et al., 2017).

Electrochromic Cells Development

In the field of electrochromic cells, 4-butyltriphenylamine, a related compound to this compound, was used in the preparation and characterization of new electrochromic polymers. These polymers were synthesized for potential use in textile/plastic electrochromic cells (S. Beaupré et al., 2006).

Biological Activity Studies

The biological activities of this compound derivatives were investigated in a study synthesizing 1,3,4-oxadiazole analogs. These compounds were analyzed for their antibacterial, antifungal, and anti-inflammatory activities, revealing significant results (K. Bhat et al., 2011).

Safety and Hazards

properties

IUPAC Name |

4-bromo-N-(2-butoxyethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO/c1-2-3-9-15-10-8-14-12-6-4-11(13)5-7-12/h4-7,14H,2-3,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYTYZIKSAWLCEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCNC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Amino-8-broMo[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1373541.png)

![7-Benzyl-2,7-diazaspiro[4.5]decane](/img/structure/B1373543.png)

![N,N-dimethyl-1-[(4-nitronaphthalen-1-yl)sulfanyl]formamide](/img/structure/B1373552.png)

![7-Azaspiro[3.5]nonane-6,8-dione](/img/structure/B1373556.png)